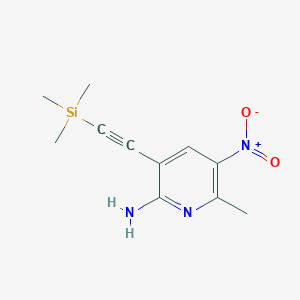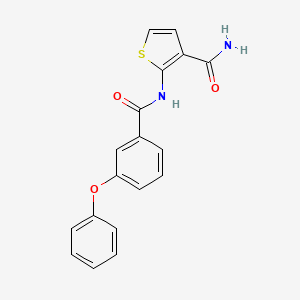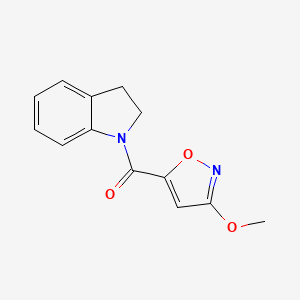
4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has gained attention for its potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves its binding to the ATP-binding site of protein kinases. This binding inhibits the activity of the kinase, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a selective inhibitory effect on certain protein kinases. This inhibition can lead to downstream effects on cellular processes such as cell proliferation, migration, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole in lab experiments include its selectivity for certain protein kinases and its potential as a tool for studying the role of these kinases in cellular processes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its effects on cellular processes.
Orientations Futures
For research include the development of more selective inhibitors and the study of downstream effects on cellular processes.
Méthodes De Synthèse
The synthesis of 4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves several steps. The first step is the reaction of 2,2-difluoroethylamine with 4-bromo-3-chloro-1H-pyrazole in the presence of a base. This reaction produces 4-bromo-1-(2,2-difluoroethyl)-3-chloro-1H-pyrazole. The next step involves the reaction of this intermediate with isobutyl chloroformate in the presence of a base to produce 4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxycarbonyl)-1H-pyrazole. Finally, the reaction of this intermediate with methanol in the presence of a base produces this compound.
Applications De Recherche Scientifique
4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has been studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool in the study of protein kinases. This compound has been shown to selectively inhibit certain protein kinases, making it a valuable tool for studying the role of these kinases in cellular processes.
Propriétés
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrF2N2O/c1-7(2)5-16-6-9-8(11)3-15(14-9)4-10(12)13/h3,7,10H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNVGXSMOAGXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Br)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-oxo-N,2-diphenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2668518.png)
![1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2668519.png)

![6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2668521.png)
![1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2668523.png)


![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2668529.png)

![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2668533.png)



![3-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2668539.png)